

# Spectroscopic Profile of 2-Methyl-5-vinylpyrazine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-5-vinylpyrazine

Cat. No.: B089282

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-vinylpyrazine** (C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>), a heterocyclic aromatic compound. Due to the limited availability of public experimental spectra, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for identification and characterization. Detailed, generalized experimental protocols for acquiring such data are also presented.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methyl-5-vinylpyrazine**.

### Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub>	--INVALID-LINK--[1][2]
Molecular Weight	120.15 g/mol	--INVALID-LINK--[1][2]
Major Fragment	m/z 120 (Molecular Ion)	--INVALID-LINK--[1]

### Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.4	Singlet	-
H-6	~8.2	Singlet	-
-CH=CH <sub>2</sub> ( $\alpha$ -H)	~6.7	Doublet of Doublets	J(trans) $\approx$ 17, J(cis) $\approx$ 11
-CH=CH <sub>2</sub> ( $\beta$ -H, trans)	~5.9	Doublet	J(trans) $\approx$ 17
-CH=CH <sub>2</sub> ( $\beta$ -H, cis)	~5.4	Doublet	J(cis) $\approx$ 11
-CH <sub>3</sub>	~2.5	Singlet	-

Note: Predicted values are based on typical chemical shifts for similar pyrazine and vinyl-substituted aromatic compounds.

**Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~151
C-3	~143
C-5	~149
C-6	~142
-CH=CH <sub>2</sub> ( $\alpha$ -C)	~135
-CH=CH <sub>2</sub> ( $\beta$ -C)	~117
-CH <sub>3</sub>	~21

Note: Predicted values are based on computational models and data from analogous structures.

**Table 4: Expected FT-IR Absorption Bands**

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Type
Aromatic C-H	3100 - 3000	Stretch
C=C (Aromatic)	1600 - 1450	Stretch
C=C (Vinyl)	1640 - 1620	Stretch
=C-H (Vinyl)	3080 - 3020	Stretch
C-H (Methyl)	2975 - 2850	Stretch
C-N	1350 - 1000	Stretch

Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure.

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These represent standard operating procedures for the characterization of a novel or known compound like **2-Methyl-5-vinylpyrazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### I. Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of high-purity **2-Methyl-5-vinylpyrazine**.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube.
- **Homogenization:** Gently vortex or sonicate the tube to ensure complete dissolution and a homogenous solution.

### II. Instrument Setup and Data Acquisition:

- **Spectrometer:** Utilize a 400 MHz or higher field NMR spectrometer.

- Tuning and Locking: Tune the probe for  $^1\text{H}$  and  $^{13}\text{C}$  frequencies and lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width:  $\sim 16$  ppm, centered around 8 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Spectral Width:  $\sim 220$  ppm, centered around 120 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096.

### III. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

- Integrate the signals in the  $^1\text{H}$  spectrum and pick the peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### I. Sample Preparation:

- Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Thin Film: If the sample is a low-boiling liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.

### II. Data Acquisition:

- Instrument: Use a Fourier-Transform Infrared Spectrometer.
- Background Scan: Record a background spectrum of the clean, empty sample compartment.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.
- Spectral Range: Scan from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

### I. Sample Preparation:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately  $1\text{ }\mu\text{g/mL}$ .

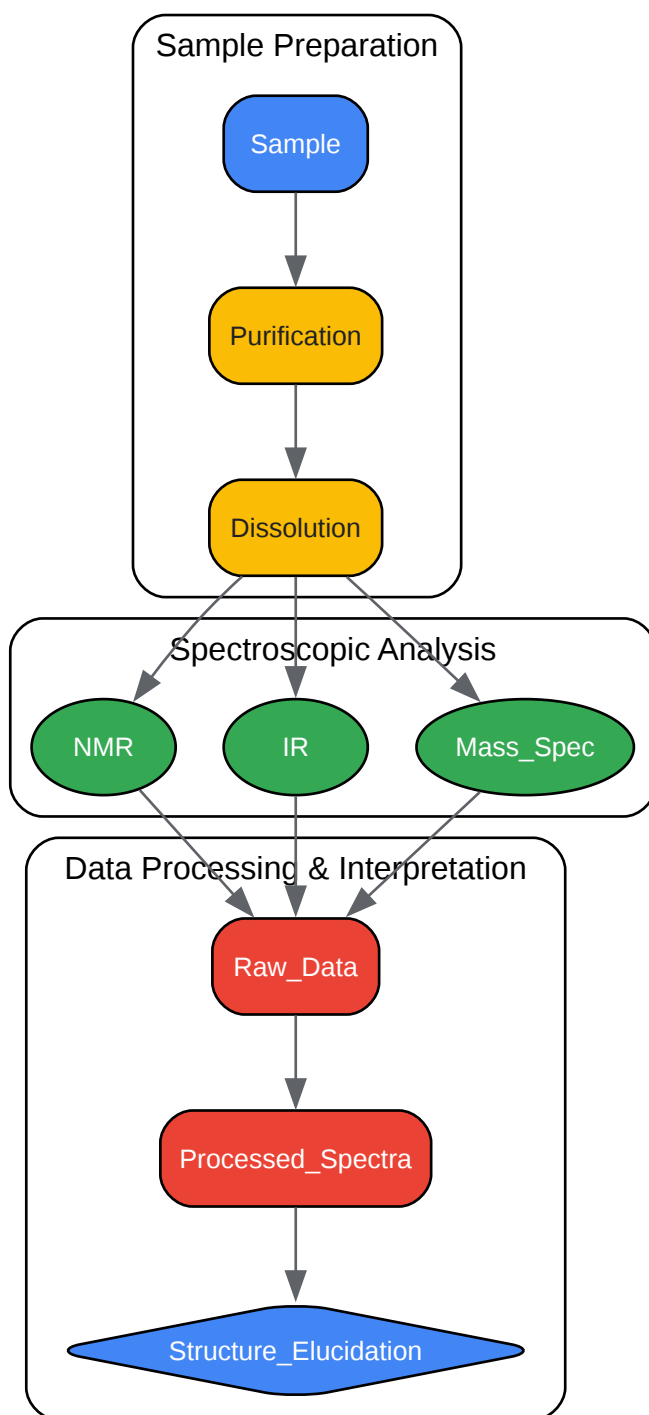
### II. Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

- System: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

- **GC Separation:** Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5) and use a temperature program to separate the components.
- **Ionization:** As the compound elutes from the GC, it enters the ion source where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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## References

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